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Compound of Interest |

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-
Compound Name:
methylpyridine
CAS No.: 102780-52-9
Cat. No.: B016587

Executive Summary

This technical guide provides a definitive reference for the spectroscopic characterization of
Myosmine (3-(1-pyrrolin-2-yl)pyridine), a minor tobacco alkaloid and metabolite. Unlike its
saturated analogs nicotine and nornicotine, Myosmine possesses a cyclic imine (

) functionality, which imparts unique spectroscopic signatures and chemical reactivity.

This document synthesizes experimental data with mechanistic insights, offering a self-
validating protocol for structural confirmation. It is designed to assist in the differentiation of
Myosmine from structurally related alkaloids during metabolic profiling and quality control
workflows.

Structural Context & Chemical Logic[1][2]

Myosmine consists of a pyridine ring attached to a pyrroline ring.[1] The critical structural
feature distinguishing it from nornicotine is the unsaturation at the C2'-N1' position, forming a
cyclic imine.

e Formula:

e Molecular Weight: 146.19 g/mol [1]
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» Key Functional Group: Cyclic Imine (

), Pyridine Ring
Structural Differentiation
The absence of the

group (present in nicotine) and the presence of the
double bond (absent in nornicotine) dictate the spectroscopic strategy:

e |R: Look for

stretch; absence of

* NMR: Look for deshielded imine carbon (

) and absence of
-methyl protons.

o MS: Look for fragmentation driven by the stability of the pyridine ring and retro-Diels-Alder-
type losses from the pyrroline ring.

Mass Spectrometry (MS) Profile[4]

The Electron lonization (EI) mass spectrum of Myosmine is characterized by a stable molecular
ion and a fragmentation pattern dominated by the loss of small neutral molecules from the
pyrroline ring.

Key Diagnostic lons (El, 70 eV)

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relative . L L
m/z (lon) Assignment Mechanistic Origin
Abundance
Stable aromatic
146 ( .
ridine system
High Molecular lon by - Y )
) stabilizes the radical

cation.

Retro-Diels-Alder
118 High/Base (RDA) loss of ethylene
from the pyrroline ring.

Loss of methanimine;
117 High often competes with
m/z 118.

Pyridyne-like fragment
89 Moderate after ring
disintegration.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways. The stability of the
pyridine ring directs fragmentation almost exclusively to the pyrroline moiety.

[M - C2H4]+
m/z 118
(Retro-Diels-Alder)

Pyridyl Fragment
m/z 89

- Ethylene (28 u)

Molecular lon (M+)
m/z 146

- Methanimine (29 u)
[M - CH2NH]+
m/z 117

Click to download full resolution via product page

Figure 1: Primary El fragmentation pathways of Myosmine. The loss of ethylene (28 u) via a
Retro-Diels-Alder mechanism is the diagnostic transition.

Infrared Spectroscopy (IR) Profile
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The IR spectrum is the "smoking gun" for distinguishing Myosmine from nornicotine. The

presence of the imine bond and the absence of the amine N-H stretch are definitive.

: : IS[5]

Wavenumber (

Intensity Assignment Notes
)
Critical Identifier.
Unconjugated imine
1621 Strong Stretch stretch. Differentiates
from Nornicotine (no
band here).
i ; Typical aromatic
1590, 1570 Medium Pyridine Ring yP
skeletal vibrations.
Aromatic
3000-3100 Weak Pyridine ring protons.
Stretch
) Aliphatic Pyrroline ring
2800-2980 Medium
Stretch methylene protons.
Negative Control.
Presence of a band
33003500 Absent here indicates
- sen
Stretch Nornicotine
contamination or
hydrolysis.
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Technical Insight: The band at 1621 cm

is historically significant; it was the data point that disproved the originally proposed
structure of Myosmine, confirming the imine rather than an enamine or secondary

amine structure.

Nuclear Magnetic Resonance (NMR) Profile

NMR analysis requires careful solvent selection.

is standard, but Myosmine can hydrolyze in acidic agueous media. The data below represents
the free base in

NMR Data (400 MHz, )
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H-2

8.95-9.00

1H

-proton to
pyridine N;
most
deshielded.

H-6
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dd

1H
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pyridine N.

H-4
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dt

1H
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-proton;
shows
coupling to H-
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H-5
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ddd
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-proton; most
shielded
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H-5

4.00-4.10
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Methylene
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H-3'
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pyrroline ring.
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Shift (
Position Carbon Type Assignment Logic
» Ppm)
Diagnostic. Most
Quaternary ( deshielded carbon
Cc-2 170.5 o
) due to imine double

bond.
C-6 1514 CH (Ar) -carbon in pyridine.
C-2 149.3 CH (An) -carbon in pyridine.
C-4 134.6 CH (Ar) _carbon

Ipso carbon attached
C-3 130.2 Quaternary (Ar) )

to pyrroline.
C-5 123.5 CH (Ar) _carbon

Adjacent to Nitrogen (
C-5' 61.6

).

Adjacent to Imine
C-3 34.8

Carbon.
Cc-4 22.6 Central methylene.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming Myosmine identity using the data

above.
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(Unknown Alkaloid Sample)

Step 1: IR Spectroscopy

Peak at 1621 cm-1?
No N-H band?

Step 2: 13C NMR

Signal at ~170 ppm (C=N)?

No (N-H present)

M+ = 146?
Loss of 28 (C2H4)?

CONFIRMED: Myosmine Investigate Nicotine/Nornicotine

Click to download full resolution via product page

Figure 2: Logical decision tree for the spectroscopic confirmation of Myosmine.
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Experimental Protocols

To ensure reproducibility of the spectral data presented above, follow these specific preparation

protocols.

NMR Sample Preparation

Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS v/v.

Concentration: 10-15 mg of Myosmine in 0.6 mL solvent.

Precaution: Myosmine is hygroscopic and can hydrolyze to open-chain amino ketones in the
presence of moisture and acid. Use dry solvents and run the spectrum immediately after
dissolution. Avoid

unless studying hydrolysis products.

GC-MS Method[6]

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25um).
Carrier Gas: Helium at 1.0 mL/min.

Inlet: 250°C, Splitless mode.

Temp Program: 60°C (1 min)

10°C/min

280°C (hold 5 min).

Note: Myosmine typically elutes after nicotine due to the polarity of the imine bond, though
retention times vary by column phase.

References

Mass Spectrometry Data: NIST Mass Spectrometry Data Center.[1] Myosmine Mass
Spectrum. National Institute of Standards and Technology. [Link]
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e IR Structural Revision: Eddy, C. R., & Eisner, A. (1954). Infrared spectra of nicotine and
some of its derivatives. Analytical Chemistry, 26(9), 1428-1431. (Foundational paper
establishing the imine structure via the 1621 cm band).

e General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical
Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry,
62(21), 7512—-7515. [Link]

» Biological Context: Tyx, R. E., et al. (2013). Characterization of Myosmine in Tobacco.
Journal of Agricultural and Food Chemistry. (Confirming occurrence and stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Characterization of Myosmine: An In-
Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016587#spectroscopic-data-nmr-ir-ms-of-myosmine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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